N-[(1E)-2,2-Dichloroethylidene]acetamide
Description
N-[(1E)-2,2-Dichloroethylidene]acetamide is a halogenated acetamide derivative characterized by a dichloroethylidene substituent (-CHCl₂) attached to the nitrogen atom of the acetamide backbone. The (1E)-configuration of the ethylidene group ensures specific spatial arrangements, which may affect intermolecular interactions and crystallographic packing .
Properties
CAS No. |
62634-39-3 |
|---|---|
Molecular Formula |
C4H5Cl2NO |
Molecular Weight |
153.99 g/mol |
IUPAC Name |
N-(2,2-dichloroethylidene)acetamide |
InChI |
InChI=1S/C4H5Cl2NO/c1-3(8)7-2-4(5)6/h2,4H,1H3 |
InChI Key |
MCKLIDLJYWORIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=CC(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2,2-Dichloroethylidene]acetamide typically involves the reaction of 2,2-dichloroacetaldehyde with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully sourced, and the reaction parameters are monitored to maintain the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-2,2-Dichloroethylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The dichloroethylidene group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Nucleophiles: Nucleophiles like ammonia (NH3) and primary amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-[(1E)-2,2-Dichloroethylidene]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1E)-2,2-Dichloroethylidene]acetamide involves its interaction with specific molecular targets. The dichloroethylidene group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their function. This interaction may affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
N-(2,4,6-Trichlorophenyl)-2,2-dichloroacetamide
- Structure : Features a trichlorophenyl group and dichloroacetamide moiety.
- Crystallography : The asymmetric unit contains two molecules, with bond parameters (e.g., C=O bond length: ~1.22 Å) comparable to other acetanilides. The N–H bond adopts a syn-conformation relative to the dichloroethylidene group, contrasting with anti-conformations observed in analogs like N-(3-methylphenyl)-2,2-dichloroacetamide .
Acetamide, 2,2-Dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-
- Structure : Contains a chiral dihydroxyethyl group and a nitro-substituted phenyl ring.
- Reactivity : The hydroxyl groups enable hydrogen bonding, while the nitro group increases polarity, contrasting with the simpler hydrophobic dichloroethylidene group in the target compound. This structural complexity may influence solubility and metabolic pathways .
Chloroacetamide Herbicides
Alachlor and Acetochlor
- Structure : Alachlor (N-methoxymethyl-2-chloro-N-(2,6-diethylphenyl)acetamide) and acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) share a chloroacetamide core but feature ethoxy/methoxy and aromatic substituents.
- Metabolism: Both undergo cytochrome P450-mediated metabolism to intermediates like CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide) and CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide), which are further oxidized to carcinogenic quinone imines. Human liver microsomes metabolize acetochlor to CMEPA at 0.023 nmol/min/mg, slower than in rats (0.065 nmol/min/mg), highlighting species-specific differences .
Halogen-Substituted Acetamides
2-Chloro-N-methylacetamide
- Structure : Substitutes the dichloroethylidene group with a methyl group.
- Synthesis : Prepared via chloroacetylation of methylamine, differing from the C-amidoalkylation routes used for dichloroethylidene analogs .
- Physical Properties : Lower molecular weight (121.58 g/mol) and reduced halogen content result in higher volatility and lower melting points compared to dichloro derivatives .
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e)
- Structure : Combines a trichloroethyl group with a naphthyl substituent.
- Reactivity : The trichloroethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in heterocyclic synthesis. IR spectra show C=O stretching at 1680 cm⁻¹, similar to the target compound’s carbonyl vibrations .
Comparative Data Tables
Table 1: Structural and Physical Properties
Table 2: Metabolic Rates in Liver Microsomes
| Compound | Intermediate | Rat Metabolism (nmol/min/mg) | Human Metabolism (nmol/min/mg) |
|---|---|---|---|
| Acetochlor | CMEPA | 0.065 | 0.023 |
| Alachlor | CDEPA | 0.045 | <0.001 |
| This compound | Not studied | – | – |
Key Research Findings
Substituent Effects : Dichloroethylidene and trichlorophenyl groups significantly alter crystallographic packing and hydrogen-bonding networks compared to methyl or methoxy substituents .
Metabolic Pathways: Chloroacetamide herbicides demonstrate species-dependent metabolism, with humans showing lower bioactivation rates than rats, suggesting reduced carcinogenic risk for certain analogs .
Synthetic Utility : Dichloroethylidene derivatives serve as intermediates in heterocyclic synthesis, leveraging their electrophilic carbonyl group for reactions with nucleophiles like amines and thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
